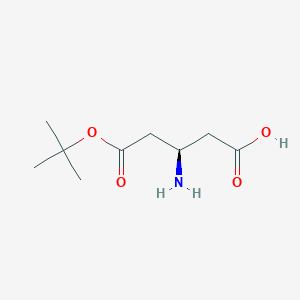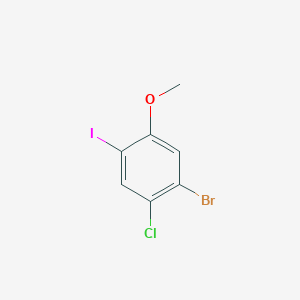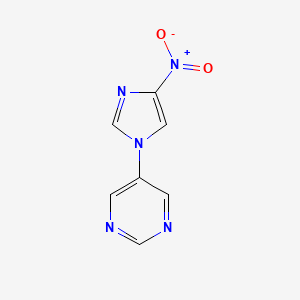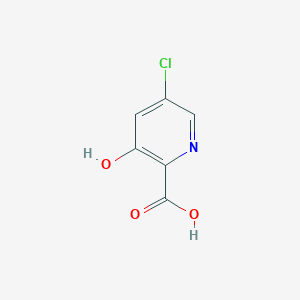
(R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
Carboxymethyl derivatives are commonly used in organic chemistry. They are often synthesized by introducing carboxymethyl groups (-CH2-COOH) to some of the hydroxyl groups of the base molecule .
Synthesis Analysis
Carboxymethyl derivatives can be synthesized by reacting the base molecule with chloroacetic acid in an alkali-catalyzed reaction . The polar carboxyl groups render the molecule soluble and chemically reactive .Molecular Structure Analysis
A carboxyl group consists of a carbon atom double-bonded to an oxygen atom and singly bonded to a hydroxyl group (-OH). This structure is common in carboxylic acids .Chemical Reactions Analysis
Carboxyl groups can ionize by releasing the hydrogen atom (proton) from their “-OH” group. As a result of the double-bonded oxygen (an electronegative atom) to a carbon molecule, the polarity of the bond increases .Physical And Chemical Properties Analysis
Compounds containing carboxyl groups typically have hydrophilic centers, resulting in high melting points and boiling points .Scientific Research Applications
Solid-Phase Synthesis Applications
A study by Schwarz, Tumelty, and Gallop (1999) developed a solid-phase synthesis route for 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones in optically pure form. This synthesis involves several steps, including the SNAr reaction, tin(II) chloride mediated nitro group reduction, reductive alkylation, and cyclization, leading to the formation of N(5)-alkylated 1,5-benzothiazepin-4-ones. The final step includes Fmoc removal and reaction with carboxylic acids or isocyanates to introduce various functional groups (Schwarz, Tumelty, & Gallop, 1999).
Synthesis and Biological Evaluation
Inoue et al. (1997) synthesized 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones with various substituents and investigated their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. The research highlighted the potential pharmacological applications of these compounds, particularly focusing on their role as inhibitors of platelet aggregation (Inoue et al., 1997).
Methodological Advancements in Synthesis
Vezina-Dawod et al. (2017) reported on a rapid and efficient two-step synthesis of polysubstituted 1,4-benzodiazepin-3-ones and 1,5-benzodiazocin-4-ones using a multicomponent condensation/cyclization strategy. This method involves using Nα-Fmoc-amino acids and showcases the versatility and efficiency of synthesizing complex heterocyclic compounds, including benzothiazepinones (Vezina-Dawod et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c29-24(30)13-28-22-11-5-6-12-23(22)34-15-21(25(28)31)27-26(32)33-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPKFSSJWQVUQI-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C2S1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C2S1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)


![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)
![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)





